molecular formula C11H12N2O B2537022 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea CAS No. 69921-41-1

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B2537022
CAS No.: 69921-41-1
M. Wt: 188.23
InChI Key: UPHDZYSYJAJJMP-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-methylphenyl group and a prop-2-yn-1-yl group attached to the urea moiety

Mechanism of Action

Target of Action

It’s known that this compound is involved in reactions such as the visible-light-induced oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines and the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .

Mode of Action

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea interacts with its targets through a series of chemical reactions. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . In the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, the reaction proceeds through a hydrazine-directed C–H functionalization pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway . This compound also participates in the [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of the corresponding formamides in good yields under mild conditions . It also provides a new pathway to prepare diverse 1H-indazoles .

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines occurs in the absence of an external photosensitizer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenyl isocyanate with propargylamine under mild conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often conducted in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)carbamate: Similar structure but contains a carbamate group instead of urea.

    1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)guanidine: Similar structure but contains a guanidine group instead of urea.

Uniqueness

1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHDZYSYJAJJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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